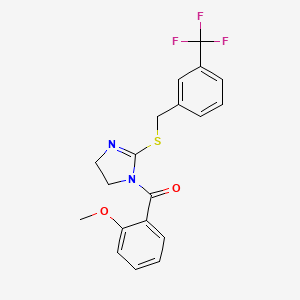
(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol is a fluorinated cyclopropylmethanol derivative with the molecular formula C5H8ClFO. This compound is characterized by the presence of a chloro, fluoro, and methyl group on a cyclopropyl ring, with a hydroxymethyl group attached to the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol typically involves the following steps:
Halogenation: The starting cyclopropylmethanol undergoes halogenation to introduce chlorine and fluorine atoms.
Methylation: The halogenated cyclopropylmethanol is then methylated to introduce the methyl group.
Purification: The final product is purified to achieve the desired purity level.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to remove halogen atoms or to convert functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various functionalized cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the effects of fluorinated molecules on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom in the compound can influence the biological activity by altering the electronic properties of the molecule, leading to unique interactions with enzymes and receptors.
Comparación Con Compuestos Similares
(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol is unique due to its combination of halogen atoms and cyclopropyl ring structure. Similar compounds include:
2-Chloro-1-methylcyclopropyl)methanol: Lacks the fluorine atom.
2-Fluoro-1-methylcyclopropyl)methanol: Lacks the chlorine atom.
1-Methylcyclopropyl)methanol: Lacks both halogen atoms.
These compounds differ in their reactivity and biological activity due to the presence or absence of halogen atoms.
Propiedades
IUPAC Name |
(2-chloro-2-fluoro-1-methylcyclopropyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO/c1-4(3-8)2-5(4,6)7/h8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPYRAIMVSRRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2547756.png)
![N-(4-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2547757.png)
![[(6-Fluoropyridin-2-yl)amino]urea](/img/structure/B2547758.png)

![3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2547760.png)
![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2547762.png)


![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2547768.png)
![4-CHLORO-N-[4'-(4-CHLOROBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B2547769.png)

![Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2547773.png)
![2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2547774.png)

